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Compound of Interest

Ethyl 2-
Compound Name:
hydroxycyclopentanecarboxylate

Cat. No.: B158189

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
hydroxycyclopentanecarboxylate. Due to the limited availability of published spectra for this
specific molecule, this guide incorporates data from closely related analogs to provide a robust
analytical framework. The methodologies for key spectroscopic techniques are detailed to
assist in the acquisition and interpretation of experimental data.

Spectroscopic Data

The spectroscopic data for Ethyl 2-hydroxycyclopentanecarboxylate and its analogs are
summarized below. These tables provide a comparative reference for researchers working with
this and structurally similar compounds.

Mass Spectrometry Data

The mass spectrum for a stereoisomer, (1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl
ester, provides valuable information for the elucidation of the molecular formula and
fragmentation patterns.
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Parameter Value Source
Molecular Formula CsH1403 N/A

Molecular Weight 158.19 g/mol N/A

Exact Mass 158.0943 g/mol N/A

Key Fragments (m/z) Relative Intensity Interpretation
158 Low [M]*+

113 Moderate [M - Cz2Hs0]*

85 High [M - COOCzHs]*
67 Moderate [CsHA]+

Representative *H NMR Data

No specific *H NMR data for Ethyl 2-hydroxycyclopentanecarboxylate was available in the
searched resources. The following table presents expected chemical shifts and multiplicities
based on the analysis of analogous compounds, such as Ethyl 2-oxocyclopentanecarboxylate,
and general principles of NMR spectroscopy. The reduction of the ketone in the 2-position to a
hydroxyl group would result in the appearance of a proton on the carbon bearing the hydroxyl
group (H-2) and the disappearance of the signals associated with the enolic form present in the

keto-ester.
S Expected Chemical Multiplicity Coupling Constant
Shift (ppm) (J, H2)

-OH 15-35 broad singlet -

-OCH2CHs 41-43 quartet 7.1

H-2 3.8-4.2 multiplet -

H-1 25-29 multiplet -

Cyclopentyl CHz 15-22 multiplet -

-OCH2CHs 1.2-1.4 triplet 7.1
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Representative *C NMR Data

No specific 33C NMR data for Ethyl 2-hydroxycyclopentanecarboxylate was available in the

searched resources. The table below shows the expected chemical shifts, which are predicted

based on the analysis of related structures like Ethyl 2-oxocyclopentanecarboxylate. The most

significant change would be the upfield shift of the C=0 signal to a C-OH signal.

Carbon Expected Chemical Shift (ppm)
C=0 (ester) 170 - 175

C-OH 70 - 80

-OCH2CHs 60 - 62

C-COOR 45 - 55

Cyclopentyl CH:z 20-35

-OCH2CHs 13-15

Representative Infrared (IR) Spectroscopy Data

A specific IR spectrum for Ethyl 2-hydroxycyclopentanecarboxylate was not found. The

following table outlines the characteristic absorption bands expected for a cyclic hydroxy ester

based on established spectroscopic correlations.

Expected Absorption Range

Functional Group Intensity

(cm™)
O-H (alcohol) 3500 - 3200 Broad, Strong
C-H (sp?3) 3000 - 2850 Medium to Strong
C=0 (ester) 1750 - 1730 Strong
C-O (ester) 1300 - 1000 Strong
C-0O (alcohol) 1150 - 1050 Medium to Strong

Experimental Protocols
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The following are generalized protocols for the acquisition of spectroscopic data for Ethyl 2-
hydroxycyclopentanecarboxylate. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified Ethyl 2-
hydroxycyclopentanecarboxylate in approximately 0.6 mL of a deuterated solvent (e.g.,
CDCIs, DMSO-ds). Add a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).
» Data Acquisition:

o H NMR: Acquire the spectrum using a 300 MHz or higher field NMR spectrometer. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. Process the data with an exponential window function and
Fourier transform.

o 183C NMR: Acquire the spectrum on the same instrument. A proton-decoupled sequence is
typically used. Due to the lower natural abundance and sensitivity of 13C, a larger number
of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are
generally required.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): Place one drop of pure Ethyl 2-
hydroxycyclopentanecarboxylate between two salt plates (e.g., NaCl or KBr). Gently
press the plates together to form a thin film.

» Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record
the spectrum over the range of 4000-400 cm~1. Acquire a background spectrum of the clean
salt plates prior to the sample analysis and subtract it from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: For a volatile compound like Ethyl 2-
hydroxycyclopentanecarboxylate, gas chromatography-mass spectrometry (GC-MS) is a
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suitable technique. The sample (typically 1 pL of a dilute solution in a volatile organic
solvent) is injected into the GC, where it is vaporized and separated on a capillary column.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer
source. Electron ionization (El) at 70 eV is a common method for generating ions and
characteristic fragmentation patterns.

o Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of Ethyl 2-hydroxycyclopentanecarboxylate.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b158189?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis and Purification
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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of Ethyl
2-hydroxycyclopentanecarboxylate.

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Ethyl 2-hydroxycyclopentanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158189#spectroscopic-data-for-ethyl-2-
hydroxycyclopentanecarboxylate]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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